molecular formula C5H8ClOP B14534965 2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole CAS No. 62179-23-1

2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole

Cat. No.: B14534965
CAS No.: 62179-23-1
M. Wt: 150.54 g/mol
InChI Key: SETYHZCAFPRXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole is a heterocyclic compound containing phosphorus, chlorine, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole typically involves the reaction of chloromethyl derivatives with phosphorus-containing reagents under controlled conditions. One common method involves the reaction of 2-chloromethyl-3,5-dimethylpyridine with phosphorus trichloride in the presence of a base such as sodium methoxide . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-purity starting materials and stringent quality control measures ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into phosphines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions may require catalysts or specific solvents to facilitate the substitution process.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole involves its ability to interact with various molecular targets through its phosphorus and chlorine atoms. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The compound’s reactivity is influenced by its electronic structure and the presence of reactive sites such as the chlorine atom and the phosphorus-oxygen bond.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3,5-dimethylpyridine: Shares a similar chloromethyl group but lacks the phosphorus and oxygen atoms.

    3,5-Dimethyl-4-(alkoxy)-2-(chloromethyl)-pyridine: Contains similar structural features but with different substituents on the pyridine ring.

    2,3-Dihydro-1H-inden-1-one: A structurally related compound with a different heterocyclic core.

Uniqueness

2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole is unique due to the presence of both phosphorus and oxygen atoms in its heterocyclic ring

Properties

CAS No.

62179-23-1

Molecular Formula

C5H8ClOP

Molecular Weight

150.54 g/mol

IUPAC Name

2-chloro-3,5-dimethyl-3H-oxaphosphole

InChI

InChI=1S/C5H8ClOP/c1-4-3-5(2)8(6)7-4/h3,5H,1-2H3

InChI Key

SETYHZCAFPRXGV-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(OP1Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.